molecular formula C13H15N3O B12465687 4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine

4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine

Katalognummer: B12465687
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: NSVUJDXSGNZKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine typically involves the reaction of 4-ethylphenol with 2-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Wirkmechanismus

The mechanism of action of 4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

    4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine: Similar structure but with a methoxy group instead of an ethyl group.

    4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine: Contains a chlorine atom instead of an ethyl group.

    4-(4-Fluorophenoxy)-6-methylpyrimidin-2-amine: Contains a fluorine atom instead of an ethyl group.

These similar compounds may have different physical, chemical, and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and effects.

Eigenschaften

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

4-(4-ethylphenoxy)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C13H15N3O/c1-3-10-4-6-11(7-5-10)17-12-8-9(2)15-13(14)16-12/h4-8H,3H2,1-2H3,(H2,14,15,16)

InChI-Schlüssel

NSVUJDXSGNZKSL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.